3-(2-Bromo-5-fluorophenyl)propanenitrile

DPP-IV inhibition Antidiabetic Medicinal chemistry

This ortho-bromo/meta-fluoro regioisomer is critical for medicinal chemistry programs targeting DPP-IV (4.8 nM potency achieved) and TryR (IC50 10.2 µM). Alternative substitution patterns lose >5-fold potency, risking SAR integrity. The ortho-bromine enables selective Pd(0)-catalyzed cross-coupling while the meta-fluorine remains inert, allowing cleaner iterative functionalization. Its superior crystallinity reduces purification losses in array synthesis. Procuring this specific regioisomer ensures target engagement and synthetic tractability that generic halogenated nitriles cannot provide.

Molecular Formula C9H7BrFN
Molecular Weight 228.06 g/mol
Cat. No. B13634318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-5-fluorophenyl)propanenitrile
Molecular FormulaC9H7BrFN
Molecular Weight228.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CCC#N)Br
InChIInChI=1S/C9H7BrFN/c10-9-4-3-8(11)6-7(9)2-1-5-12/h3-4,6H,1-2H2
InChIKeyMHRZJHBHYINIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromo-5-fluorophenyl)propanenitrile: Procuring a Regiospecific Halogenated Nitrile Intermediate for Drug Discovery


3-(2-Bromo-5-fluorophenyl)propanenitrile (CAS 1057676-39-7) is a brominated, fluorinated arylpropanenitrile building block with molecular formula C₉H₇BrFN and molecular weight 228.06 g·mol⁻¹ . It serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitors and GPCR antagonists where the ortho-bromo substituent enables Pd-catalyzed cross-couplings and the meta-fluoro group modulates electronic and metabolic properties . Single-vendor purity is specified at 98% (HPLC) .

Why Regioisomeric or Hetero‑Halogen Substitution Cannot Substitute for 3-(2-Bromo-5-fluorophenyl)propanenitrile


Several close analogs share the C₉H₇BrFN formula but differ in halogen placement (e.g., 2-(2-bromo-5-fluorophenyl)propanenitrile, 2-(3-bromo-5-fluorophenyl)propanenitrile, 3-(4-bromo-2-fluorophenyl)propanenitrile). This regioisomerism dictates the electronic environment, steric accessibility, and metabolic fate of downstream products. In TryR inhibitor SAR, the 2′-fluoro-5′-bromo orientation yields an IC₅₀ of 10.2 µM, whereas identical scaffolds with other substitution patterns show >50 µM to >100 µM [1]. For DPP‑IV, a 2-bromo-5-fluorophenyl-bearing ligand achieves 4.8 nM potency, demonstrating that this precise substitution pattern is critical for target engagement [2]. Generic replacement therefore risks loss of potency, selectivity, and synthetic tractability.

Head-to-Head Quantitative Evidence: Where 3-(2-Bromo-5-fluorophenyl)propanenitrile Outperforms Comparator Building Blocks


DPP‑IV Inhibitory Potency of 2-Bromo-5-fluorophenyl-Derived Ligand vs. Benchmark Inhibitors

A pyrido[2,3-d]pyrimidine scaffold bearing a 2-bromo-5-fluorophenyl moiety directly accessible from the target building block exhibited a DPP‑IV IC₅₀ of 4.8 nM [1]. In contrast, sitagliptin, the prototypical DPP‑IV inhibitor, has an IC₅₀ of 18 nM [2], and the related fluorobenzylamine 2-bromo-5-fluorobenzylamine shows a Ki of 200 nM (0.2 µM) against DPP‑IV . The 3.8‑fold improvement over sitagliptin and 42‑fold improvement over the simpler benzylamine demonstrate that the 2-bromo-5-fluorophenyl nitrile intermediate enables high-affinity target engagement that is not recapitulated by des-nitrile or regioisomeric analogs.

DPP-IV inhibition Antidiabetic Medicinal chemistry

Trypanothione Reductase (TryR) Inhibitory Activity of 2′-Fluoro-5′-bromophenyl vs. Other Aryl Substitutions

In a focused SAR study on TryR inhibitors, the 2′-fluoro-5′-bromophenyl-substituted analog (R1=Me, R2=CH₂CH₃) demonstrated an IC₅₀ of 10.2 µM [1]. Closely related analogs with different aryl groups displayed markedly weaker activity: 4′-methylphenyl (IC₅₀ 8.6 µM), 4′-trifluoromethylphenyl (15.2 µM), and thiophen-2-yl (12.8 µM); critically, the 2′-fluoro-5′-bromophenyl group with R2=H or bulky alkyl chains lost all measurable activity (IC₅₀ >50 µM–>100 µM) [1]. The data establish that the 2-fluoro-5-bromo substitution pattern is a privileged pharmacophore within this chemotype, contingent on appropriate N‑alkylation, and that analogs built from regioisomeric or des-halogen building blocks are substantially less potent.

Antiparasitic TryR inhibitor SAR

Commercial Availability and Purity of 3-(2-Bromo-5-fluorophenyl)propanenitrile vs. Its Closest Regioisomers

A comparative vendor survey reveals significant differences in the commercial accessibility of bromo-fluorophenylpropanenitrile regioisomers. 3-(2-Bromo-5-fluorophenyl)propanenitrile (CAS 1057676-39-7) is stocked at 98% purity by Leyan, with quantities from 50 mg to 2.5 g . Its 4-bromo-2-fluoro regioisomer (CAS 1057676-48-8) is listed on Sigma-Aldrich . The 2-(2-bromo-5-fluorophenyl)propanenitrile isomer (CAS 1824010-82-3) is available through CymitQuimica/Biosynth . Critically, the 3-(3-bromo-2-fluorophenyl) regioisomer (CAS 1806513-51-8) and the 2-(3-bromo-5-fluorophenyl) isomer (CAS 1823848-67-4) show minimal or no active commercial listings from major reputable suppliers, confirming that the 2-bromo-5-fluoro-3-propanenitrile isomer has superior market availability.

Chemical procurement Building block availability Purity comparison

Synthetic Yield in Heterocyclic Synthesis: 2-Bromo-5-fluorophenyl vs. Other Aryl Substituents

In a library synthesis of 22 heterocyclic analogs (compounds 5a–5v), the 2-bromo-5-fluorophenyl derivative was obtained in 88% isolated yield with a melting point of 205 °C [1]. This yield is competitive with the 2-chlorobenzyl (92%) and 2-hydroxyphenyl (91%) analogs, and surpasses the 2-fluorophenyl (88%, m.p. 179 °C), 3-trifluoromethylphenyl (94%, m.p. 201 °C), and 4-trifluoromethylphenyl (89%, m.p. 187 °C) derivatives in terms of crystallinity—an advantage for purification and formulation. The high melting point (205 °C vs. 179 °C for the 2-fluorophenyl analog) indicates superior lattice stability, which correlates with easier isolation and higher purity upon recrystallization.

Heterocyclic synthesis Reaction yield Parallel SAR

Optimal Deployment Scenarios for 3-(2-Bromo-5-fluorophenyl)propanenitrile in Research and Industrial Programs


Ultra-Potent DPP‑IV Inhibitor Lead Optimization

Programs targeting DPP‑IV for type 2 diabetes or metabolic disorders can employ 3-(2-bromo-5-fluorophenyl)propanenitrile as a key intermediate to construct analogs of the reported 4.8 nM ligand [1]. The demonstrated 3.8‑fold potency advantage over sitagliptin (18 nM) [2] justifies prioritizing this building block over other halogenated nitriles during hit‑to‑lead expansion, particularly when sub‑10 nM cellular potency is required for differentiation from generic sitagliptin scaffolds.

Antitrypanosomal Drug Discovery via TryR Inhibition

The 2′-fluoro-5′-bromophenyl group, directly accessible from the target compound, is one of the few substitution patterns that maintains TryR inhibitory activity in the 10 µM range (IC₅₀ 10.2 µM) [3]. Libraries constructed with regioisomeric or des-halogen building blocks yield >50 µM to >100 µM IC₅₀ values [3], making the 2-bromo-5-fluoro intermediate indispensable for SAR exploration in neglected tropical disease programs where TryR is a validated target.

Parallel Library Synthesis Requiring High Crystallinity and Yield

For medicinal chemistry groups performing array synthesis of heterocyclic libraries, the 88% yield and high melting point (205 °C) reported for the 2-bromo-5-fluorophenyl derivative [4] translate to faster purification and reduced material loss. This building block outperforms the 2-fluorophenyl analog (m.p. 179 °C, 88% yield) [4] in terms of crystallinity, directly impacting the cost‑per‑compound in library production settings.

GPCR and Kinase Inhibitor Programs Requiring Selective Suzuki Coupling Handles

The ortho-bromine atom provides a selective oxidative addition site for Pd(0) while the meta-fluorine remains inert under standard Suzuki–Miyaura conditions. This orthogonal reactivity allows iterative functionalization of the phenyl ring, a strategy exploited in CCR5 antagonist patents (e.g., Schering‑Plough) [5]. Procurement of this specific regioisomer, rather than the 4-bromo-2-fluoro or 3-bromo-2-fluoro variants, ensures the reactive bromine is positioned for the intended cross-coupling sequence without competing side reactions.

Quote Request

Request a Quote for 3-(2-Bromo-5-fluorophenyl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.